1-Benzoyl-2-methylpiperazine
Overview
Description
1-Benzoyl-2-methylpiperazine is a chemical compound belonging to the piperazine family, which is known for its wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly used in various medicinal applications due to their versatile chemical properties .
Mechanism of Action
Target of Action
The primary target of (2-Methylpiperazin-1-yl)(phenyl)methanone, also known as 1-Benzoyl-2-methylpiperazine, is the Monoacylglycerol lipase (MAGL) . MAGL is an enzyme that plays a crucial role in many pathologies, including neurodegenerative diseases, cancer, chronic pain, and inflammatory pathologies .
Mode of Action
This compound acts as a reversible inhibitor of MAGL . It interacts with the enzyme, temporarily reducing its activity. This interaction and the resulting changes in enzyme activity can influence various biological processes, potentially leading to therapeutic effects .
Biochemical Pathways
The inhibition of MAGL affects the endocannabinoid system (ECS) . The ECS is a complex cell-signaling system that plays a role in regulating a range of functions and processes, including sleep, mood, appetite, memory, reproduction, and fertility . By inhibiting MAGL, the compound can increase the concentration of endocannabinoids, which are signaling molecules in the ECS, leading to enhanced ECS activity .
Result of Action
The inhibition of MAGL by this compound can lead to an increase in the levels of endocannabinoids, which can have various effects at the molecular and cellular levels . For instance, it can influence cell signaling pathways, potentially leading to changes in cell function and behavior . In some cases, this might result in therapeutic effects, such as the reduction of inflammation or pain .
Biochemical Analysis
Biochemical Properties
1-Benzoyl-2-methylpiperazine has been identified as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol . This interaction suggests that this compound may play a role in modulating endocannabinoid signaling pathways. The compound’s interaction with MAGL could influence the levels of 2-arachidonoylglycerol in the body, potentially impacting various biochemical reactions .
Cellular Effects
The effects of this compound on cells are not fully understood. Its inhibition of MAGL suggests potential impacts on cellular processes. MAGL is involved in the breakdown of endocannabinoids, which are signaling molecules that regulate various cellular functions, including cell proliferation, immune response, and synaptic plasticity . Therefore, this compound could potentially influence these cellular processes through its interaction with MAGL.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme MAGL. It acts as a reversible inhibitor, binding to the active site of the enzyme and preventing it from catalyzing the hydrolysis of 2-arachidonoylglycerol . This interaction could lead to an increase in the levels of 2-arachidonoylglycerol, thereby influencing endocannabinoid signaling pathways.
Metabolic Pathways
The specific metabolic pathways involving this compound are not well-known. Given its interaction with MAGL, it may be involved in the metabolism of endocannabinoids. MAGL plays a key role in the hydrolysis of 2-arachidonoylglycerol, a process that could be influenced by the presence of this compound .
Preparation Methods
1-Benzoyl-2-methylpiperazine can be synthesized through several methods. One common approach involves the benzoylation of piperazine with benzoyl chloride in an aqueous acetone solution with the addition of caustic soda. The reaction is typically performed under controlled pH conditions to maximize yield . Another method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization .
Chemical Reactions Analysis
1-Benzoyl-2-methylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-Benzoyl-2-methylpiperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: The compound is studied for its potential biological activities, including protein kinase inhibition.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
1-Benzoyl-2-methylpiperazine can be compared with other piperazine derivatives such as:
1-Benzylpiperazine: Known for its stimulant and euphoric properties.
1-(3-chlorophenyl)piperazine: Commonly used in the synthesis of antidepressant drugs.
1-(3-trifluoromethylphenyl)piperazine: Often found in combination with other piperazine derivatives.
This compound is unique due to its specific benzoyl and methyl substitutions, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2-methylpiperazin-1-yl)-phenylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-10-9-13-7-8-14(10)12(15)11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAIXGMQDJUBDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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